Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-
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Overview
Description
N,N-Dibenzylsulfanilic acid is an organic compound with the molecular formula C20H19NO3S and a molecular weight of 353.43 g/mol . It is a derivative of sulfanilic acid, where the amino group is substituted with two benzyl groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzylsulfanilic acid can be synthesized through the condensation of sulfanilic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of N,N-dibenzylsulfanilic acid may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzylsulfanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Dibenzylsulfanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dibenzylsulfanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with folate metabolism, similar to other sulfonamide derivatives, by inhibiting the enzyme dihydropteroate synthase .
Comparison with Similar Compounds
Sulfanilic Acid: The parent compound, which lacks the benzyl substitutions.
N,N-Dibenzylsulfanilamide: A similar compound where the sulfonic acid group is replaced with a sulfonamide group.
N,N-Dibenzylsulfamide: Another related compound with a sulfamide group instead of the sulfonic acid group
Uniqueness: N,N-Dibenzylsulfanilic acid is unique due to its specific structural features, such as the presence of two benzyl groups attached to the nitrogen atom. This structural modification imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
91-72-5 |
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Molecular Formula |
C20H19NO3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(dibenzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23,24) |
InChI Key |
DHRZHJZKNWAIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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